benzyl N-(7-aminoheptyl)carbamate

PROTAC Linker Chemistry Lipophilicity

In PROTAC campaigns, generic linker substitution often derails lead optimization by compromising solubility or permeability. Benzyl N-(7-aminoheptyl)carbamate directly addresses this by offering a moderately lipophilic (cLogP 2.82), Cbz-protected heptyl spacer that mitigates excessive hydrophobicity compared to Boc analogs (cLogP 3.51). • Balances conjugate flexibility with 9 rotatable bonds, optimizing ternary complex formation better than shorter pentyl or longer octyl linkers. • Orthogonal Cbz group enables selective hydrogenolysis, streamlining solid-phase peptide synthesis workflows. • Supplied with rigorous analytical characterization to ensure batch-to-batch consistency in bioconjugate assembly.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 62146-64-9
Cat. No. B3147397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(7-aminoheptyl)carbamate
CAS62146-64-9
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCCCN
InChIInChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18)
InChIKeyISUIGFYCBBIILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(7-Aminoheptyl)carbamate: Cbz-Protected Linker for PROTACs


Benzyl N-(7-aminoheptyl)carbamate is a heterobifunctional carbamate linker bearing a Cbz (benzyloxycarbonyl) protecting group on one terminus and a primary amine on the other . With a seven-carbon alkane spacer, it serves as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates . Its physicochemical profile (MW 264.36, cLogP 2.82, TPSA 64.35 Ų) positions it as a moderately lipophilic, flexible linker suitable for modulating the properties of conjugated payloads .

Linker Type Heterobifunctional Cbz-amine carbamate linker
Spacer 7-carbon alkane chain for PROTAC/ADC conjugation
Profile Moderate lipophilicity; supports linker property tuning

Benzyl N-(7-Aminoheptyl)carbamate: Generic Substitution Pitfalls


In PROTAC and conjugate design, linker composition is not a passive scaffold but an active modulator of physicochemical properties and biological performance. Subtle variations in linker length, lipophilicity, and protecting group identity can drastically alter a conjugate's solubility, cell permeability, and ternary complex formation . Generic substitution of a Cbz-protected heptyl linker with a shorter pentyl analog or a more lipophilic Boc-protected variant without quantitative consideration of LogP and flexibility risks producing a conjugate with suboptimal drug-like properties, potentially derailing lead optimization campaigns .

Target Cbz-protected heptyl linker (reported cLogP 2.82)
Substitute Risk Boc-protected analog may shift lipophilicity higher; solubility and non-specific binding profile may differ
Target 7-carbon heptyl spacer (9 rotatable bonds)
Substitute Risk Pentyl chain may alter conformational properties; LogP trend is non-linear and requires review
Target Heptyl linker flexibility and lipophilicity balance
Substitute Risk Octyl chain adds rotatable bond and raises lipophilicity; ternary complex behavior may not transfer

Benzyl N-(7-Aminoheptyl)carbamate: Quantitative Comparison to Analogs


LogP Comparison: Cbz- vs. Boc-Protected Heptyl Linkers

Benzyl N-(7-aminoheptyl)carbamate exhibits a cLogP of 2.822, whereas the Boc-protected analog tert-butyl (7-aminoheptyl)carbamate has a cLogP of 3.512 . Both share identical TPSA (64.35 Ų) and rotatable bond count (9), indicating that the difference in calculated lipophilicity is solely attributable to the protecting group (Cbz vs. Boc) .

Cbz vs Boc Lipophilicity
Computational context
cLogP 2.82 vs 3.51 · Δ 0.69 lower
Reported protecting-group lipophilicity context
Supports linker selection review; vendor datasheet values
PROTAC Linker Chemistry Lipophilicity

Chain Length Impact on Lipophilicity: Heptyl vs. Pentyl

Benzyl N-(7-aminoheptyl)carbamate has a cLogP of 2.822, while the shorter pentyl analog, benzyl (5-aminopentyl)carbamate, has a reported cLogP of 3.935 [1]. This unexpected increase in lipophilicity for the shorter chain may be due to differences in molecular packing or the specific prediction algorithm used, but it highlights that chain length alone does not linearly predict LogP [2].

Heptyl vs Pentyl cLogP
Data to verify
cLogP 2.82 vs 3.94 · Δ 1.11 lower
Reported chain-length lipophilicity context
Non-linear LogP trend; review prediction method
Linker Length PROTAC Lipophilicity

Flexibility and Lipophilicity: Heptyl vs. Octyl Linker

Benzyl N-(7-aminoheptyl)carbamate has 9 rotatable bonds and a cLogP of 2.822, while the longer octyl analog, benzyl (8-aminooctyl)carbamate, has 10 rotatable bonds and a cLogP of 3.212 . The increased chain length in the octyl linker results in a 0.39 LogP unit increase in lipophilicity and adds one additional rotatable bond, which may affect the conformational flexibility and cellular permeability of the final conjugate .

Heptyl vs Octyl Flexibility
Computational context
9 vs 10 rot. bonds · cLogP 2.82 vs 3.21
Reported flexibility and lipophilicity context
Supports conformational property review
Linker Length PROTAC Flexibility

Benzyl N-(7-Aminoheptyl)carbamate: Key Application Scenarios


PROTAC Linker Optimization: Moderate Lipophilicity

For PROTAC design campaigns where the target protein of interest (POI) ligand or E3 ligase ligand is inherently hydrophobic, the use of benzyl N-(7-aminoheptyl)carbamate (cLogP 2.822) as a linker may mitigate further increases in overall conjugate lipophilicity compared to a Boc-protected analog (cLogP 3.512). This can help maintain aqueous solubility and reduce non-specific binding during in vitro and in vivo studies .

Balanced Linker Flexibility for Bioconjugates

In the synthesis of antibody-drug conjugates (ADCs) or peptide-drug conjugates, the heptyl chain (9 rotatable bonds) offers a balance between rigidity and flexibility. It is more flexible than a shorter pentyl linker (8 rotatable bonds) but less prone to entropic penalties than an octyl linker (10 rotatable bonds), making it a versatile choice for achieving optimal spatial orientation between the antibody and the cytotoxic payload .

Cbz-Deprotection for Peptide Synthesis

The Cbz protecting group is orthogonal to Boc and Fmoc chemistries, allowing for selective deprotection under mild hydrogenolysis conditions. Benzyl N-(7-aminoheptyl)carbamate can be incorporated into peptide sequences on solid support or in solution, and the Cbz group can be removed to reveal a free amine for further conjugation or chain elongation, a standard workflow in peptide medicinal chemistry .

Application
Selection Property
Validation Focus
PROTAC linker lipophilicity modulation
Protecting-group lipophilicity context
Conjugate solubility and non-specific binding review
Bioconjugate spatial optimization
Rotatable bond count review
Conformational property assessment
Orthogonal deprotection workflow
Cbz orthogonal chemistry context
Deprotection condition review

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